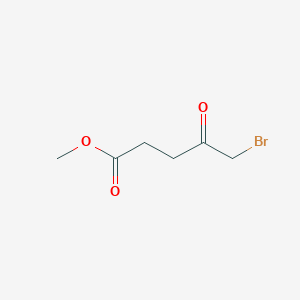

Methyl 5-bromo-4-oxopentanoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 5-bromo-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-10-6(9)3-2-5(8)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQDWNOSVDUIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431841 | |

| Record name | methyl 5-bromolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53856-93-2 | |

| Record name | methyl 5-bromolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-oxopentanoate from Methyl Levulinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

Methyl 5-bromo-4-oxopentanoate, a bifunctional molecule, is a valuable intermediate in organic synthesis. Its structure, featuring both an α-bromo ketone and a methyl ester, provides two reactive sites for a variety of chemical transformations.[1] This dual reactivity makes it a crucial precursor for the synthesis of more complex molecules, including heterocyclic compounds and biologically active agents.[1] Notably, it serves as a key intermediate in the production of 5-aminolevulinic acid (5-ALA), a compound utilized in photodynamic therapy and as a herbicide.[1][2] The strategic importance of this molecule in pharmaceutical and agrochemical development underscores the need for efficient and well-understood synthetic methodologies.

Synthetic Pathways: The Bromination of Methyl Levulinate

The most common and direct route to this compound is the α-bromination of methyl levulinate.[1] This reaction involves the substitution of a hydrogen atom on the carbon adjacent to the ketone (the α-carbon) with a bromine atom. However, a significant challenge in this synthesis is controlling the regioselectivity. Methyl levulinate possesses two α-carbons, at the C3 and C5 positions, both susceptible to bromination. The desired product is the 5-bromo isomer, while the formation of the 3-bromo isomer is a common side reaction.[1][3]

Reaction Mechanism and Regioselectivity

The electrophilic α-bromination of ketones typically proceeds through an enol or enolate intermediate.[4][5] In acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine.[5]

The regioselectivity of the bromination of methyl levulinate is highly dependent on the reaction conditions, particularly the solvent.[1][6] For instance, electrochemical bromination using ammonium bromide has shown that methanol as a solvent favors the formation of this compound.[6][7] In contrast, a mixture of acetonitrile and water as the solvent tends to yield the 3-bromo isomer.[6][7]

Alternative brominating agents have been explored to improve selectivity and safety. While molecular bromine (Br₂) is effective, it is hazardous.[2][8] N-Bromosuccinimide (NBS) is a solid and easier-to-handle alternative.[8] Copper(II) bromide (CuBr₂) has also been employed as a greener and more selective brominating reagent, achieving high yields of the desired 5-bromo product under mild conditions.[2]

Experimental Protocol: Synthesis via Direct Bromination

This section provides a detailed, step-by-step methodology for the synthesis of this compound from methyl levulinate using molecular bromine.

Safety Precautions: Molecular bromine and hydrobromic acid (a byproduct) are highly corrosive and toxic.[9][10][11][12][13] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat, must be worn at all times.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl levulinate | Reagent | Major Chemical Supplier |

| Bromine | Reagent | Major Chemical Supplier |

| Methanol | Anhydrous | Major Chemical Supplier |

| Sodium bicarbonate (NaHCO₃) | Reagent | Major Chemical Supplier |

| Ethyl acetate | Reagent | Major Chemical Supplier |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Major Chemical Supplier |

| Ice |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl levulinate in methanol. Cool the solution in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine in methanol from the dropping funnel to the stirred methyl levulinate solution. The addition rate should be controlled to maintain a constant, slow reaction, as indicated by the gradual disappearance of the bromine color.[14]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.[14]

-

Extraction: Extract the product from the aqueous layer with ethyl acetate.[14] Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[15]

-

Purification: The crude product, which may be a mixture of 3-bromo and 5-bromo isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.[3][15]

Data Presentation

Table 1: Summary of a Representative Synthetic Protocol

| Parameter | Value |

| Starting Material | Methyl Levulinate |

| Brominating Agent | Molecular Bromine (Br₂) |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Workup | NaHCO₃ quench, Ethyl Acetate Extraction |

| Purification | Column Chromatography |

| Typical Yield | Varies, can be up to 85% with optimized methods[2] |

Visualization of the Synthetic Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The synthesis of this compound from methyl levulinate is a well-established yet evolving field. While direct bromination remains a primary method, ongoing research focuses on developing more regioselective, safer, and environmentally friendly protocols.[1] The exploration of alternative brominating agents like CuBr₂ and the use of electrochemical methods are promising avenues for improving the efficiency and sustainability of this important transformation.[2][6] For drug development professionals, a thorough understanding of these synthetic routes is crucial for the efficient production of this versatile building block, enabling the synthesis of novel and complex pharmaceutical agents.

References

- 1. This compound | 53856-93-2 | Benchchem [benchchem.com]

- 2. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]

- 10. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 11. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 12. gas-sensing.com [gas-sensing.com]

- 13. holstongases.com [holstongases.com]

- 14. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Characterization of Methyl 5-bromo-4-oxopentanoate: A Technical Guide

Introduction

Methyl 5-bromo-4-oxopentanoate, a versatile bifunctional molecule, holds significant importance as a synthetic intermediate in the development of novel pharmaceutical agents and other fine chemicals.[1] Its structure, incorporating both an α-bromo ketone and a methyl ester, provides two reactive centers for a variety of chemical transformations.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its electronic and structural properties, which are crucial for its effective utilization in complex synthetic pathways.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on established theoretical principles and predictive models, offering a robust framework for researchers and drug development professionals. We will delve into the interpretation of the spectral features, explaining the underlying chemical principles and providing standardized protocols for data acquisition.

Molecular Structure and Key Features

The unique reactivity of this compound stems from its distinct functional groups. The α-bromo ketone moiety renders the C5 carbon highly electrophilic and susceptible to nucleophilic attack, while the methyl ester at C1 provides a site for hydrolysis or transesterification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.7 | Singlet | 3H | N/A |

| -CH₂- (C2) | ~2.8 | Triplet | 2H | ~6.5 |

| -CH₂- (C3) | ~3.1 | Triplet | 2H | ~6.5 |

| -CH₂Br (C5) | ~4.2 | Singlet | 2H | N/A |

Interpretation:

-

-OCH₃ (Methyl Ester): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a singlet at approximately 3.7 ppm.[1]

-

-CH₂- (C2 and C3): The two methylene groups at the C2 and C3 positions form an ethyl bridge between the two carbonyl groups. They are expected to appear as triplets due to coupling with each other. The protons at C2, being adjacent to the ester carbonyl, are predicted to be slightly upfield compared to the protons at C3, which are adjacent to the ketone.

-

-CH₂Br (C5): The two protons on the carbon bearing the bromine atom are deshielded by the adjacent electron-withdrawing carbonyl group and the bromine atom, leading to a downfield chemical shift of around 4.2 ppm.[1] They are expected to appear as a singlet as there are no protons on the adjacent C4 carbon.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~52 |

| C2 | ~34 |

| C3 | ~37 |

| C5 | ~35 |

| C1 (Ester C=O) | ~172 |

| C4 (Ketone C=O) | ~195 |

Interpretation:

-

Carbonyl Carbons (C1 and C4): Two distinct carbonyl carbon signals are expected. The ketone carbonyl (C4) is significantly deshielded and appears at a lower field (~195 ppm) compared to the ester carbonyl (C1) at ~172 ppm.[1]

-

-OCH₃ Carbon: The carbon of the methyl ester group is expected to resonate at approximately 52 ppm.[1]

-

Methylene Carbons (C2, C3, and C5): The C5 carbon, directly attached to the electronegative bromine atom, will be significantly deshielded. The C3 carbon, being alpha to the ketone, will be more deshielded than the C2 carbon, which is alpha to the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1740 | Strong, Sharp | C=O Stretch (Ester) |

| ~1720 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~650 | Medium | C-Br Stretch |

Interpretation:

The IR spectrum of this compound is dominated by the strong absorptions of the two carbonyl groups.[1] The ester carbonyl stretch is typically found at a higher wavenumber (~1740 cm⁻¹) than the ketone carbonyl stretch (~1720 cm⁻¹).[1] The presence of the electronegative bromine atom alpha to the ketone may cause a slight shift in its absorption frequency. The C-O stretch of the ester and the C-Br stretch will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A pair of peaks at m/z 208 and 210 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight is 209.04 g/mol .[1][2]

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C4-C5 bond can result in the loss of a bromomethyl radical (•CH₂Br), leading to an acylium ion. Alternatively, cleavage of the C3-C4 bond can occur.

-

Loss of Methoxy Group: Fragmentation can involve the loss of the methoxy group (-OCH₃) from the ester functionality, resulting in a fragment at M-31.

-

Loss of Bromine: Cleavage of the C-Br bond can lead to a fragment at M-79/81.

-

Fragmentation Workflow

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the proton instrument.

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Attenuated Total Reflectance (ATR).

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Spectral Range: 4000-400 cm⁻¹.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty sample holder or the pure solvent.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, a non-polar capillary column is recommended.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive fingerprint for the unambiguous identification and characterization of this important synthetic building block. The combination of ¹H and ¹³C NMR, IR, and MS data allows for a detailed structural elucidation, confirming the presence of the key functional groups and the overall molecular framework. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring consistency and reliability in research and development settings.

References

Introduction: The Strategic Importance of Methyl 5-bromo-4-oxopentanoate

An In-depth Technical Guide to the Regioselective Bromination of Methyl 4-Oxopentanoate

Methyl 5-bromo-4-oxopentanoate is a highly versatile bifunctional molecule that serves as a critical building block in advanced organic synthesis. Its value is derived from the presence of two key reactive sites: a methyl ester and, more significantly, an α-bromo ketone.[1] The carbon-bromine bond, positioned adjacent to the carbonyl group, renders the α-carbon a potent electrophilic center, readily susceptible to nucleophilic attack. This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures, including various nitrogen, sulfur, and oxygen-containing heterocycles.[1] Notably, it is a key intermediate in the synthesis of biologically significant molecules like 5-aminolevulinic acid (5-ALA), a compound employed in photodynamic cancer therapy.[1]

The synthesis of this valuable intermediate is most commonly achieved through the direct bromination of methyl 4-oxopentanoate (also known as methyl levulinate), a readily available derivative of levulinic acid.[1][2] However, the seemingly straightforward reaction presents a significant challenge in regioselectivity. Methyl 4-oxopentanoate is an unsymmetrical ketone with two distinct α-carbons (C3 and C5), both of which are susceptible to bromination. Therefore, controlling the reaction conditions to selectively introduce the bromine atom at the desired C5 position is the central challenge, demanding a deep understanding of the underlying reaction mechanisms.[1] This guide provides a detailed exploration of the mechanistic principles governing this transformation, offering field-proven insights for researchers and drug development professionals.

Part 1: The Mechanistic Landscape of α-Bromination of Ketones

The electrophilic α-bromination of a ketone is not a direct reaction with the keto form of the molecule. Instead, it fundamentally relies on the ketone's ability to exist in equilibrium with its more nucleophilic tautomer, the enol, or its conjugate base, the enolate. The specific pathway is dictated by the pH of the reaction medium.

Pillar 1: Acid-Catalyzed Bromination via the Enol Intermediate

Under acidic conditions, the α-bromination of ketones proceeds through an enol intermediate.[3] The acid catalyst plays a crucial role in accelerating the otherwise slow tautomerization of the ketone into its enol form.[4] The mechanism is a well-established, multi-step process.

The Step-by-Step Mechanism:

-

Protonation of the Carbonyl: The reaction initiates with the rapid and reversible protonation of the carbonyl oxygen by the acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons.[4]

-

Enol Formation (Rate-Determining Step): A weak base, typically the solvent or the conjugate base of the acid catalyst, abstracts a proton from the α-carbon. This leads to the formation of the critical enol intermediate.[5][6] Kinetic studies have shown that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, confirming that enol formation is the rate-limiting step.[5]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as the nucleophile, attacking the electrophilic bromine molecule (Br₂). This step forms the new carbon-bromine bond and a protonated carbonyl intermediate.[3][4]

-

Deprotonation: Finally, a weak base removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final α-bromo ketone product.[4]

Caption: Mechanism of acid-catalyzed α-bromination via an enol intermediate.

Pillar 2: Base-Catalyzed Bromination via the Enolate Intermediate

In the presence of a base, the mechanism shifts to involve the more nucleophilic enolate ion.[7]

The Step-by-Step Mechanism:

-

Enolate Formation: A base (e.g., hydroxide, OH⁻) abstracts an acidic α-proton to form a resonance-stabilized enolate ion.[8]

-

Nucleophilic Attack: The negatively charged enolate is a much stronger nucleophile than the enol. It rapidly attacks the electrophilic bromine molecule to form the α-bromo ketone.[9]

A significant drawback of the base-catalyzed method is the difficulty in stopping the reaction at the mono-bromination stage. The newly introduced electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making them even more susceptible to abstraction by the base. This often leads to rapid polyhalogenation, culminating in the haloform reaction if a methyl ketone is used.[9] For this reason, acid-catalyzed conditions are generally preferred for the controlled synthesis of mono-bromo ketones.

Caption: Mechanism of base-catalyzed α-bromination via an enolate intermediate.

Part 2: Unraveling the Regioselectivity in the Bromination of Methyl 4-Oxopentanoate

The core synthetic challenge is to direct the bromine atom specifically to the C5 carbon (a methyl group) rather than the C3 carbon (a methylene group). This regioselectivity is governed by the subtle interplay between kinetic and thermodynamic control of the enol formation.

-

Thermodynamic Enol: The enol formed by removing a proton from the C3 position is more substituted and therefore more thermodynamically stable. Under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times), bromination at C3 to form Methyl 3-bromo-4-oxopentanoate would be the expected major product.[5][6]

-

Kinetic Enol: The protons on the C5 methyl group are sterically more accessible and less hindered. Therefore, the enol formed by removing a proton from C5 forms faster. This is the kinetic enol. Conditions that favor the kinetic product typically involve lower temperatures and a rapid reaction.

The preferential formation of this compound indicates that the reaction proceeds under kinetic control . The choice of solvent has been identified as a critical factor influencing this outcome. An electrochemical bromination using ammonium bromide, for instance, shows a clear solvent-dependent regioselectivity: the desired 5-bromo product is favored in methanol, whereas the 3-bromo isomer is favored in a mixture of acetonitrile and water.[1][10] This suggests that methanol may stabilize the transition state leading to the kinetic enol or participate in the reaction in a way that favors attack at the C5 position.

| Factor | Condition | Favored Position | Rationale |

| Control | Kinetic (fast, irreversible) | C5 (Methyl) | Protons are sterically more accessible, leading to a faster rate of enol formation. |

| Control | Thermodynamic (reversible) | C3 (Methylene) | Forms a more substituted, and thus more stable, enol intermediate. |

| Solvent | Methanol | C5 (Methyl) | Favors the formation of the 5-bromo isomer, likely by promoting the kinetic pathway.[1][10] |

| Solvent | Acetonitrile/Water | C3 (Methylene) | Favors the formation of the 3-bromo isomer in certain electrochemical methods.[10] |

Part 3: Experimental Protocol for Regioselective Synthesis

This protocol is a self-validating system designed to favor the kinetically controlled bromination at the C5 position. It is adapted from established methodologies for the bromination of levulinic acid and its esters.[10][11]

Objective: To synthesize this compound by selectively brominating methyl 4-oxopentanoate at the C5 position under acid-catalyzed, kinetically controlled conditions.

Materials and Reagents

| Reagent | Formula | MW | Amount | Moles |

| Methyl 4-oxopentanoate | C₆H₁₀O₃ | 130.14 | 13.0 g | 0.10 |

| Bromine | Br₂ | 159.81 | 16.0 g (5.1 mL) | 0.10 |

| Methanol | CH₃OH | 32.04 | 250 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |

| Saturated NaHCO₃ solution | NaHCO₃(aq) | 84.01 | ~100 mL | - |

| Deionized Water | H₂O | 18.02 | ~100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, dissolve methyl 4-oxopentanoate (13.0 g, 0.10 mol) in methanol (250 mL).

-

Initiation: Heat the solution to a gentle reflux.

-

Bromine Addition (Causality: Kinetic Control): Add bromine (16.0 g, 0.10 mol) to the dropping funnel. Add the bromine dropwise to the refluxing solution at a rate that allows the characteristic red-brown color of bromine to disappear before the next drop is added. This controlled addition maintains a low concentration of Br₂ and prevents buildup, favoring the faster kinetic reaction pathway and helping to manage the exothermic nature of the reaction. The total addition time should be approximately 25-30 minutes.[11]

-

Completion: After the addition is complete, continue to stir the now colorless or pale yellow solution at reflux for an additional 10 minutes to ensure full consumption of the starting material.

-

Work-up - Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the methanol solvent using a rotary evaporator.

-

Work-up - Neutralization (Causality: Acid Removal): To the concentrated residue, add ice-cold water (~100 mL) and ethyl acetate (~50 mL). Carefully add saturated sodium bicarbonate (NaHCO₃) solution portion-wise with stirring until effervescence ceases and the aqueous layer is neutral (pH ~7). This step is critical to neutralize the HBr byproduct and any remaining acid catalyst, preventing potential side reactions during extraction and storage.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (~50 mL each time).

-

Work-up - Drying and Concentration: Combine all organic extracts. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of isomers, can be purified by vacuum distillation or column chromatography to isolate the desired this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the bromination of methyl 4-oxopentanoate is a classic example of regioselectivity in ketone chemistry. While both C3 and C5 positions are activated for electrophilic substitution, a carefully controlled, acid-catalyzed reaction overwhelmingly favors bromination at the C5 methyl position. This selectivity is achieved by operating under kinetic control, where the sterically more accessible C5 protons are abstracted more rapidly to form the kinetic enol intermediate. Key experimental parameters, particularly the use of methanol as a solvent and the controlled, dropwise addition of bromine, are critical for maximizing the yield of the desired C5-brominated product. A thorough understanding of the mechanistic dichotomy between kinetic and thermodynamic pathways empowers the synthetic chemist to manipulate reaction conditions and achieve the desired constitutional isomer, unlocking the full potential of this valuable synthetic building block.

References

- 1. This compound | 53856-93-2 | Benchchem [benchchem.com]

- 2. Bromination of Levulinic Acid:A Promising Approach for Synthesizing Novel Compounds - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Base-Catalyzed Alpha-Halogentation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Regioselective Synthesis of Methyl 5-bromo-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-4-oxopentanoate is a highly versatile bifunctional molecule, serving as a critical building block in the synthesis of a wide array of pharmaceuticals and fine chemicals, notably as a precursor to 5-aminolevulinic acid (5-ALA).[1] The synthetic utility of this compound is predicated on the precise installation of a bromine atom at the C5 position, a task complicated by the presence of a second, competing α-carbon at the C3 position. This guide provides a comprehensive exploration of the core challenge in its synthesis: controlling the regioselectivity of bromination on the methyl levulinate backbone. We will dissect the underlying mechanistic principles, from kinetic and thermodynamic enolate formation to the profound influence of solvent and reaction conditions, to provide a framework for rational methodology design. Detailed, field-proven protocols are presented, underpinned by quantitative data and authoritative references, to equip researchers with the knowledge to achieve high-yield, regioselective synthesis of the target molecule.

The Strategic Importance of this compound

The value of this compound lies in its dual functionality: an electrophilic α-bromo ketone and a methyl ester. This arrangement allows for a diverse range of subsequent transformations:

-

Nucleophilic Substitution: The C-Br bond at the C5 position is the primary site for SN2 reactions, enabling the introduction of various nucleophiles (amines, thiols, azides, etc.) to build molecular complexity.[1]

-

Carbonyl Chemistry: The ketone at C4 can undergo a suite of classic transformations, including reduction, olefination, and addition of organometallic reagents.

-

Heterocycle Synthesis: The 1,4-relationship between the carbonyl group and the bromine-bearing carbon makes it an ideal precursor for the synthesis of various five-membered heterocycles.[1]

A significant application is its role as a key intermediate in the synthesis of 5-aminolevulinic acid (5-ALA), a photodynamic therapy agent.[1] The synthetic challenge, therefore, is not merely to brominate methyl levulinate, but to do so with impeccable control over the position of bromination.

The Core Challenge: Regioselectivity in an Unsymmetrical Ketone

The direct bromination of methyl levulinate (methyl 4-oxopentanoate) presents a classic regioselectivity problem. The ketone carbonyl activates the α-protons at both the C3 (methylene) and C5 (methyl) positions, making both susceptible to enolization and subsequent electrophilic attack by bromine.

The reaction can yield two primary monobrominated products: the desired this compound and the isomeric Methyl 3-bromo-4-oxopentanoate. Achieving a high yield of the C5-bromo product requires a deep understanding of the reaction mechanism and the factors that govern the site of enolization.

Mechanistic Underpinnings of Regioselectivity

The regiochemical outcome of the bromination is determined by the structure of the intermediate enol or enolate, which in turn is governed by the principles of kinetic versus thermodynamic control.[2][3]

Kinetic vs. Thermodynamic Enolate Formation

-

Kinetic Control: This regime favors the product that is formed fastest. In the deprotonation of an unsymmetrical ketone, the kinetic enolate results from the removal of the most sterically accessible proton.[2] For methyl levulinate, the protons on the C5 methyl group are less hindered than those on the C3 methylene group. Therefore, under kinetic conditions (strong, bulky base, low temperature, short reaction time), the formation of the C5-enolate is favored.[2]

-

Thermodynamic Control: This regime favors the most stable product. Alkene stability increases with substitution (Zaitsev's rule).[3] The enolate formed by deprotonation at the C3 position results in a more substituted (and therefore more stable) carbon-carbon double bond. Under thermodynamic conditions (weaker base, higher temperature, longer reaction time), where an equilibrium can be established, the more stable C3-enolate will predominate.[3]

Acid-Catalyzed Bromination: The Role of the Enol

In acid-catalyzed halogenation, the rate-determining step is the formation of the enol intermediate.[4] The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A weak base (e.g., the solvent) then removes an α-proton to form the neutral enol, which acts as the nucleophile, attacking molecular bromine.

The regioselectivity in this case also hinges on the relative rates of formation of the two possible enols. It is generally accepted that the formation of the more substituted enol (leading to the C3-bromo product) is favored under acidic equilibrium conditions. However, specific reaction conditions, particularly the choice of solvent, can dramatically alter this outcome.

Strategic Approaches to C5-Selective Bromination

Achieving high selectivity for the C5 position requires carefully chosen reaction conditions that favor the kinetic pathway or otherwise promote reaction at the methyl group.

Solvent-Mediated Regiocontrol

Groundbreaking work has demonstrated that the solvent plays a pivotal role in directing the regioselectivity of bromination. An electrochemical study using ammonium bromide highlighted a distinct solvent-dependent outcome.[5][6]

| Solvent System | Major Product | Proposed Mechanism | Reference |

| Methanol (MeOH) | This compound | Radical mechanism or solvent-assisted pathway favoring attack at the less hindered C5 position. | [5][6] |

| Acetonitrile:Water (MeCN:H₂O) | Methyl 3-bromo-4-oxopentanoate | Acid-catalyzed enol mechanism favoring the more stable C3-enol. | [5][6] |

Causality Behind the Solvent Effect:

-

In Methanol: It is proposed that bromination in methanol may proceed through a different, non-enol based mechanism, possibly involving a radical pathway or a solvent-complexed bromine species that is highly sensitive to steric hindrance. This steric sensitivity directs the bulky electrophile to the less hindered C5 methyl group, affording the kinetic product.

-

In Acetonitrile/Water: The presence of water and the generation of HBr during the reaction strongly favor the traditional acid-catalyzed enolization pathway. This allows the system to reach equilibrium, leading to the formation of the more thermodynamically stable C3-enol and, consequently, the C3-brominated product.[5]

Choice of Brominating Agent

While elemental bromine (Br₂) is common, other reagents can offer different selectivity profiles.

-

N-Bromosuccinimide (NBS): NBS is a versatile source of electrophilic bromine and is often used for α-halogenation of carbonyls.[5] Under acid catalysis, it typically follows the enol pathway.[7] However, its reactivity can be tuned by the reaction conditions. In non-polar, aprotic solvents, radical pathways can be initiated, which may favor substitution at the more accessible C5 position.

Electrochemical Bromination

As demonstrated, electrochemical methods offer a green and highly tunable approach. By using a simple bromide salt (e.g., NH₄Br) as the bromine source, the reaction avoids the handling of hazardous elemental bromine. The regioselectivity can be effectively "switched" by simply changing the solvent system, providing a powerful tool for synthetic chemists.[5][6]

Experimental Protocols

The following protocols are presented as self-validating systems. Successful execution should yield product characterizable by standard analytical techniques (NMR, GC-MS) to confirm identity, purity, and isomeric ratio.

Protocol 1: C5-Selective Bromination using Br₂ in Methanol

This protocol is adapted from established procedures for the bromination of levulinic acid and its esters, optimized for C5 selectivity.[8]

Objective: To synthesize this compound with high regioselectivity.

Materials:

-

Methyl levulinate (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Methanol (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve methyl levulinate in anhydrous methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add bromine, dissolved in a small amount of methanol, dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or GC until the starting material is consumed.

-

Quench the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired C5-bromo isomer from any C3-bromo byproduct.

Validation:

-

¹H NMR: The spectrum of the C5-bromo product is characterized by a singlet for the -CH₂Br protons, whereas the C3-bromo isomer would show a doublet for the -CHBr- proton.

-

GC-MS: Allows for the quantification of the isomeric ratio (C5 vs. C3) in the crude and purified product.

Protocol 2: C5-Selective Electrochemical Bromination

This protocol is based on the highly regioselective method reported by Pirgach et al.[5][6]

Objective: To achieve high C5-selectivity using a green electrochemical method.

Workflow Diagram:

Procedure:

-

Cell Setup: Assemble an undivided electrochemical cell with two platinum (Pt) electrodes.

-

Electrolyte Preparation: Charge the cell with a solution of methyl levulinate and a supporting electrolyte, ammonium bromide (NH₄Br), in anhydrous methanol.

-

Electrolysis: Conduct the electrolysis at constant current at room temperature. Pass a total charge of 2 Faradays per mole of methyl levulinate.

-

Workup & Analysis: Upon completion, the reaction mixture is worked up via extraction as described in Protocol 1. The product distribution and yield are determined by ¹H NMR and GC analysis using an internal standard.

Expected Outcome: This method has been shown to produce the C5-bromo isomer with high selectivity when performed in methanol.[5][6]

Conclusion

The regioselective synthesis of this compound is a solvable but nuanced challenge in organic synthesis. While thermodynamic conditions favor the formation of the C3-brominated byproduct, high yields of the desired C5 isomer can be achieved by leveraging kinetic control. The choice of a sterically sensitive bromination pathway, promoted by the use of methanol as a solvent, is the most critical factor for directing the reaction to the less-hindered C5 position. Electrochemical methods, in particular, offer a modern, green, and highly effective strategy for controlling this selectivity. By understanding the fundamental mechanistic principles and applying the robust protocols outlined in this guide, researchers can confidently and efficiently access this valuable synthetic intermediate for applications in drug discovery and development.

References

- 1. This compound | 53856-93-2 | Benchchem [benchchem.com]

- 2. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-4-oxopentanoate, a versatile bifunctional molecule, serves as a crucial building block in synthetic organic chemistry. Its structure, incorporating both an α-bromo ketone and a methyl ester, provides two reactive centers for a variety of chemical transformations. This dual reactivity makes it an important intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring both safety and optimal reaction conditions. This guide provides a detailed overview of the boiling point and density of this compound, grounded in established scientific principles and experimental considerations.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of a polar carbonyl group and the halogen atom (bromine) significantly influences its boiling point and density.

Data Summary

| Physical Property | Value | Conditions | Source |

| Boiling Point | 125-128 °C | at 9 mmHg (Torr) | [1] |

| Density | 1.478 ± 0.06 g/cm³ | Predicted | [2] |

| Molecular Weight | 209.04 g/mol | [3][4][5] | |

| Molecular Formula | C₆H₉BrO₃ | [3][5] |

Boiling Point Analysis

The experimentally determined boiling point of this compound is reported as 125-128 °C at a reduced pressure of 9 mmHg.[1] This method of measurement is crucial for compounds that may decompose at their atmospheric boiling point.

The Rationale for Vacuum Distillation

The application of reduced pressure is a standard and essential technique for the distillation of thermally sensitive or high-boiling-point compounds. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure exerted upon it. By reducing the external pressure, the temperature required to reach the boiling point is significantly lowered.

This is particularly relevant for this compound due to the presence of the α-bromo ketone moiety. At elevated temperatures, this functional group can be susceptible to decomposition or side reactions, such as elimination or rearrangement. Performing the distillation under vacuum mitigates these risks, allowing for purification of the compound without significant degradation.

Experimental Protocol: Determination of Boiling Point under Reduced Pressure

The following protocol outlines a standard laboratory procedure for the determination of the boiling point of a liquid under reduced pressure, applicable to this compound.

Materials:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Stir bar or boiling chips

-

This compound sample

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all ground glass joints are properly sealed.

-

Sample Preparation: Place a small volume of this compound and a stir bar or boiling chips into the round-bottom flask.

-

System Evacuation: Gradually apply the vacuum to the system. Monitor the pressure using the manometer until the desired pressure (e.g., 9 mmHg) is reached and stable.

-

Heating: Begin gently heating the sample using the heating mantle.

-

Observation: Observe the sample for the onset of boiling and the condensation of the vapor on the thermometer bulb.

-

Temperature Recording: Record the temperature at which the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

System Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool before slowly reintroducing air.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Density Analysis

The density of a substance is a fundamental physical property that relates its mass to its volume. For this compound, a predicted density of 1.478 ± 0.06 g/cm³ is available.[2]

Understanding Predicted Density

In the absence of experimentally determined data, computational methods can provide reliable estimates of physical properties. These predictions are typically based on quantitative structure-property relationship (QSPR) models, which correlate a compound's chemical structure with its physical characteristics. While predicted values are a valuable resource, it is important to acknowledge that they are theoretical and may have a margin of error.

Factors Influencing Density

The relatively high density of this compound can be attributed to several structural features:

-

Presence of Bromine: The bromine atom has a high atomic mass, which significantly contributes to the overall molecular weight and, consequently, the density of the molecule.

-

Compact Structure: The five-carbon chain with functional groups allows for relatively efficient packing of the molecules in the liquid state.

-

Polarity: The polar carbonyl and ester groups lead to dipole-dipole interactions, which can result in a more condensed molecular arrangement compared to non-polar molecules of similar size.

Conclusion

The physical properties of this compound, specifically its boiling point under reduced pressure and its predicted density, are critical parameters for its handling, purification, and use in chemical synthesis. The necessity of vacuum distillation for its purification underscores the importance of understanding the thermal stability of functionalized organic molecules. The predicted density provides a useful approximation for experimental design and calculations. This guide serves as a foundational resource for researchers and professionals, enabling the safe and effective application of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 5-bromo-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-bromo-4-oxopentanoate is a versatile bifunctional molecule, serving as a key intermediate in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility is derived from the presence of a reactive α-bromo ketone and a methyl ester, which allow for a diverse range of chemical transformations. However, this inherent reactivity also predisposes the compound to degradation, making a thorough understanding of its stability and appropriate storage conditions paramount for ensuring its quality, and the success of subsequent synthetic endeavors. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its principal degradation pathways, recommended storage and handling procedures, and robust analytical methodologies for purity assessment.

Introduction: The Chemical Profile of a Versatile Intermediate

This compound, with the molecular formula C₆H₉BrO₃, is a valuable building block in organic synthesis.[1][2] Its structure features two key functional groups: an α-bromo ketone and a methyl ester. The bromine atom positioned alpha to the carbonyl group renders that carbon highly electrophilic and susceptible to nucleophilic attack, a characteristic reactivity of α-haloketones.[3] This reactivity is fundamental to its role in the construction of complex molecular architectures.

The synthesis of this compound most commonly involves the bromination of methyl levulinate (methyl 4-oxopentanoate).[3] A significant challenge in this synthesis is controlling the regioselectivity to favor the desired 5-bromo isomer over the 3-bromo isomer.[3]

Given its nature as a reactive intermediate, understanding the factors that influence its stability is not merely a matter of procedural compliance, but a critical aspect of experimental design and execution.[4][5] This guide will delve into the chemical causality behind its stability profile and provide actionable protocols to maintain its integrity.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its functional groups. The primary modes of degradation are hydrolysis of the methyl ester and reactions involving the α-bromo ketone moiety.

Hydrolytic Degradation

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 5-bromo-4-oxopentanoic acid.[3]

-

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then eliminates methanol to yield the corresponding carboxylic acid.[3]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This is typically faster than acid-catalyzed hydrolysis.

The presence of the resulting carboxylic acid can potentially catalyze further degradation or participate in side reactions, thus compromising the purity of the material.

Degradation Involving the α-Bromo Ketone

The α-bromo ketone functionality is a primary site of reactivity and a key contributor to the compound's instability.

-

Nucleophilic Substitution: The carbon atom bearing the bromine is highly electrophilic and readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[3] Common laboratory nucleophiles such as water, alcohols, and amines can displace the bromide ion. This is a significant degradation pathway, especially in the presence of moisture or other nucleophilic reagents.

-

Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement.[6] This involves the formation of a cyclopropanone intermediate, which then opens to form a rearranged carboxylic acid derivative. This pathway can lead to significant structural alteration of the molecule.

-

Elimination Reactions: Under basic conditions, dehydrobromination can occur to yield an α,β-unsaturated ketone.[7][8] This is a common reaction for α-halo ketones and introduces an additional reactive functional group into the molecule.[9]

Thermal and Photochemical Degradation

-

Photostability: Compounds with carbonyl groups and carbon-halogen bonds can be sensitive to light.[13] As per ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances.[5][14] UV radiation can induce photochemical reactions, including the cleavage of the C-Br bond, leading to degradation.[12]

The following diagram illustrates the primary degradation pathways of this compound.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Procedures

Given its reactivity, stringent storage and handling protocols are essential to maintain the integrity of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | To slow down the rate of all potential degradation reactions, including hydrolysis and decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation and reactions with atmospheric moisture. |

| Light | Protect from light (store in an amber vial or in the dark) | To prevent photochemical degradation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap) | To prevent exposure to moisture and air, and to avoid reaction with the container material.[15] |

Handling Precautions

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Incompatible Materials: Keep away from strong acids, strong bases, oxidizing agents, and reducing agents to prevent vigorous and potentially hazardous reactions.

-

Moisture Sensitivity: Minimize exposure to moisture. Use dry solvents and glassware when handling the compound.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves conducting forced degradation studies. These studies are designed to intentionally degrade the sample to identify potential degradation products and to develop stability-indicating analytical methods.[12][16] The following protocols are based on the principles outlined in ICH guidelines.[13]

General Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Detailed Protocols for Stress Conditions

A target degradation of 5-20% is generally recommended for forced degradation studies to ensure that the degradation products are formed in sufficient quantities for detection and characterization without leading to secondary degradation.[13]

4.2.1. Acid and Base Hydrolysis

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For acid hydrolysis, add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

-

For base hydrolysis, add an equal volume of 0.1 M NaOH to another aliquot.

-

Incubate the solutions at room temperature or elevated temperature (e.g., 60 °C) and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).

-

At each time point, withdraw a sample, neutralize it (with an equivalent amount of base for the acid-stressed sample and acid for the base-stressed sample), and dilute with the mobile phase for analysis.

4.2.2. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.

-

Incubate the solution at room temperature and monitor the degradation over time.

-

Withdraw samples at appropriate time intervals for analysis.

4.2.3. Thermal Degradation

-

Place a solid sample of this compound in a controlled temperature oven (e.g., at 60 °C or 80 °C).

-

Expose the sample for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

4.2.4. Photolytic Degradation

-

Expose a solution of this compound (in a photochemically transparent container, e.g., quartz) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][14]

-

Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

-

Analyze both the exposed and control samples at the end of the exposure period.

Analytical Methodologies for Purity and Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products.[12][17] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[18]

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable. The use of a mass spectrometric (MS) detector can aid in the identification of unknown degradation products.[19][20]

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B to ensure the elution of both the polar parent compound and any less polar degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at an appropriate wavelength (determined by UV scan) and/or MS |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH Q2(R1) guidelines and include specificity, linearity, range, accuracy, precision, and robustness.[21]

Conclusion

This compound is a highly valuable, yet inherently reactive, synthetic intermediate. A comprehensive understanding of its stability profile is essential for its effective use in research and drug development. The primary degradation pathways involve hydrolysis of the ester and reactions of the α-bromo ketone. To mitigate degradation, it is imperative to store the compound under refrigerated, inert, and dark conditions. The implementation of forced degradation studies coupled with the development of a validated stability-indicating HPLC method is critical for ensuring the purity and quality of this important building block. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this compound in their synthetic endeavors, ultimately contributing to the successful development of new chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C6H9BrO3 | CID 9855825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]

- 7. ajpsonline.com [ajpsonline.com]

- 8. 溴乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. ijsdr.org [ijsdr.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ema.europa.eu [ema.europa.eu]

- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Analysis of bacteria degradation products of methyl parathion by liquid chromatography/electrospray time-of-flight mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 5-bromo-4-oxopentanoate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-4-oxopentanoate, a versatile synthetic intermediate, holds a significant position in the landscape of organic chemistry and pharmaceutical development. Its unique bifunctional nature, characterized by an α-bromo ketone and a methyl ester, renders it a valuable precursor for a wide array of complex molecules. This guide provides an in-depth exploration of this compound, its various synonyms, chemical properties, synthesis, and critical applications, particularly in the realm of drug discovery.

Unraveling the Nomenclature: Synonyms and Identifiers

Clarity in chemical communication is paramount. This compound is known by several alternative names, which are crucial to recognize when navigating scientific literature and chemical databases.

| Synonym | Source |

| Methyl 5-bromolevulinate | PubChem[1] |

| 5-Bromolevulinic acid methyl ester | PubChem[1] |

| Pentanoic acid, 5-bromo-4-oxo-, methyl ester | PubChem[1] |

| 5-Bromo-4-oxopentanoic acid methyl ester | PubChem[1] |

The compound is unambiguously identified by its CAS Registry Number: 53856-93-2 .[1][2]

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C6H9BrO3 | PubChem[1] |

| Molecular Weight | 209.04 g/mol | PubChem[1] |

| Boiling Point | 125-128 °C at 760 mmHg | ChemSrc[2] |

| Density | 1.478±0.06 g/cm³ | ChemSrc[2] |

| IUPAC Name | This compound | PubChem[1] |

The Synthetic Landscape: Preparation of this compound

The primary and most common method for synthesizing this compound involves the bromination of levulinic acid or its esters, such as methyl levulinate.[3][4]

Regioselective Bromination: A Critical Step

A key challenge in the synthesis is achieving regioselectivity, directing the bromine atom to the desired C5 position rather than the C3 position. The choice of solvent plays a pivotal role in controlling this outcome. For instance, conducting the bromination in methanol favors the formation of the desired this compound.[5]

An electrochemical bromination method using ammonium bromide has also demonstrated this solvent-dependent regioselectivity.[5]

A Standard Laboratory Protocol for Synthesis

The following protocol outlines a typical procedure for the synthesis of this compound from levulinic acid.

Materials:

-

Levulinic acid

-

Methanol (reagent grade)

-

Bromine

-

Ether

-

Sodium bicarbonate (aqueous solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve levulinic acid in methanol in a flask equipped with a stirrer and placed in a water bath to maintain a temperature of around 30°C.[4]

-

Slowly add bromine to the stirring solution at a rate that maintains the reaction temperature.[4]

-

After the addition is complete, continue stirring and reflux the solution for approximately one hour.[4]

-

Remove the methanol under reduced pressure.[4]

-

Add ether and water to the residue, followed by the careful addition of excess sodium bicarbonate to neutralize any remaining acid.[4]

-

Separate the ether layer, wash it with aqueous bicarbonate solution, and dry it over anhydrous sodium sulfate.[4]

-

Distill off the ether to obtain the crude product.[4]

-

The crude product, a mixture of 3-bromo and 5-bromo esters, can be purified by fractional distillation.[4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its two key functional groups: the α-bromo ketone and the methyl ester.[3]

Reactions at the α-Bromo Ketone

The bromine atom at the α-position to the ketone makes this carbon a potent electrophilic center, susceptible to nucleophilic attack.

-

Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups. A prominent example is the reaction with potassium phthalimide, a key step in a Gabriel-type synthesis to produce derivatives of 5-aminolevulinic acid (5-ALA).[4] This reaction proceeds via an SN2 mechanism.

-

Heterocycle Synthesis: The combination of the electrophilic α-carbon and the carbonyl carbon makes this molecule a valuable precursor for synthesizing various nitrogen, sulfur, and oxygen-containing heterocycles.[3]

Transformations of the Carbonyl and Ester Groups

The ketone and ester functionalities also offer avenues for further molecular elaboration.

-

Carbonyl Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), which typically does not affect the ester or alkyl halide groups.[3]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-4-oxopentanoic acid, under either acidic or basic (saponification) conditions.[3]

-

Transesterification: The methyl group of the ester can be exchanged with other alkyl or aryl groups by reaction with the corresponding alcohol, typically under acid or base catalysis.[3]

Pivotal Role in Drug Development and Biological Research

This compound is a crucial building block in the synthesis of biologically active molecules, most notably 5-aminolevulinic acid (5-ALA) and its derivatives.[3][6]

Precursor to 5-Aminolevulinic Acid (5-ALA)

5-ALA is a naturally occurring amino acid and a precursor in the biosynthesis of tetrapyrroles, including heme and chlorophyll.[6] In medicine, 5-ALA is used as a photosensitizing agent in photodynamic therapy (PDT) for various cancers.[6][7] When administered, it leads to the selective accumulation of the photosensitizer protoporphyrin IX (PpIX) in tumor cells.[5][7]

The synthesis of 5-ALA from this compound typically involves the aforementioned reaction with a protected nitrogen source like phthalimide, followed by deprotection.[4][8] This multi-step synthesis has been a cornerstone for producing 5-ALA for clinical and research purposes.[4][6]

The Role of Methyl Esters in Prodrug Strategy

The methyl ester form of 5-ALA, known as methyl aminolevulinate, is itself a prodrug used in topical PDT for skin cancers.[9] The ester group enhances lipophilicity, which can improve tissue penetration.[7] Inside the cells, the ester is hydrolyzed to release the active 5-ALA. This highlights a broader strategy in drug design where esterification is used to modify the pharmacokinetic properties of a drug.[10]

Conclusion

This compound, or Methyl 5-bromolevulinate, is a cornerstone of synthetic organic chemistry with profound implications for drug development. Its well-defined reactivity, coupled with established synthetic protocols, makes it an indispensable tool for researchers and scientists. The ability to efficiently construct complex and biologically vital molecules like 5-aminolevulinic acid from this precursor underscores its enduring importance in the quest for novel therapeutic agents and diagnostic tools. As research continues to advance, the utility of this versatile building block is poised to expand into new and exciting areas of chemical and biomedical science.

References

- 1. This compound | C6H9BrO3 | CID 9855825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:53856-93-2 | Chemsrc [chemsrc.com]

- 3. This compound | 53856-93-2 | Benchchem [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Methyl Aminolevulinate | C6H11NO3 | CID 157922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Nucleophilic Substitution on Methyl 5-bromo-4-oxopentanoate

Abstract

Methyl 5-bromo-4-oxopentanoate is a highly versatile bifunctional molecule, serving as a cornerstone intermediate in synthetic organic chemistry. Its structure, incorporating both a reactive α-bromo ketone and a methyl ester, presents two distinct handles for molecular elaboration.[1] This guide provides an in-depth exploration of the nucleophilic substitution reactions targeting the C5 position. We will dissect the mechanistic underpinnings, provide a field-tested, step-by-step protocol for a representative substitution, and discuss the critical parameters that govern reaction success. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of complex molecular architectures, including precursors to biologically active molecules like 5-aminolevulinic acid (5-ALA).[1]

Scientific Foundation: The Reactivity of an α-Bromo Ketone

The synthetic utility of this compound is dominated by the α-bromo ketone moiety. The bromine atom, positioned on the carbon adjacent to the ketone, renders this α-carbon a potent electrophilic center, primed for nucleophilic attack.[1] This heightened reactivity is a hallmark of α-haloketones and is significantly greater than that of a typical alkyl halide.[2]

Several factors contribute to this enhanced reactivity:

-

Inductive Effect: The adjacent electron-withdrawing carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the α-carbon and making it more attractive to nucleophiles.

-

Transition State Stabilization: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The energy of the trigonal bipyramidal transition state is lowered because the p-orbitals of the carbonyl group can overlap with the orbitals of the reacting carbon, delocalizing the developing negative charge.[3]

-

Steric Accessibility: As a primary bromide, the reaction site is relatively unhindered, favoring the SN2 pathway.[4] The alternative SN1 mechanism is highly disfavored due to the destabilizing effect of the adjacent electron-withdrawing carbonyl group on any potential carbocation intermediate.[3]

This unique electronic arrangement allows for the efficient displacement of the bromide leaving group by a wide array of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon.[1]

Physicochemical Properties

A clear understanding of the substrate's physical properties is crucial for handling, safety, and reaction setup.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | Methyl 5-bromolevulinate, 5-bromo-4-oxopentanoic acid methyl ester | [5] |

| CAS Number | 53856-93-2 | [5][6] |

| Molecular Formula | C₆H₉BrO₃ | [5] |

| Molecular Weight | 209.04 g/mol | [5] |

General Protocol: SN2 Substitution with a Nitrogen Nucleophile

This section details a representative protocol for the substitution of the bromide in this compound using potassium phthalimide. This reaction, a variant of the Gabriel synthesis, is a robust method for introducing a protected primary amine group, a key step in the synthesis of 5-ALA derivatives.[1]

Reaction Scheme

This compound reacts with potassium phthalimide in DMF to yield Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate.

Materials and Reagents

-

This compound (Substrate)

-

Potassium Phthalimide (Nucleophile)

-

N,N-Dimethylformamide (DMF), anhydrous (Solvent)

-

Ethyl Acetate (EtOAc) (Extraction Solvent)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying Agent)

-

Silica Gel (for chromatography)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (1.1 equivalents).

-

Under a nitrogen or argon atmosphere, add anhydrous DMF to the flask to create a suspension (approx. 0.5 M concentration relative to the substrate).

-

Begin stirring the suspension at room temperature.

-

-

Substrate Addition:

-

In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

-